

Spectroscopic analysis of PNZ-protected amino acids

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Compound of Interest

Compound Name: 4-Nitrobenzyl chloroformate

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A Comparative Guide to the Spectroscopic Analysis of PNZ-Protected Amino Acids

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the choice of protecting groups for amino acids is a critical decision that impacts reaction efficiency, purification, and overall yield. The p-nitrobenzyloxycarbonyl (PNZ) group has emerged as a valuable orthogonal protecting group in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of the spectroscopic characteristics of PNZ-protected amino acids against other commonly used protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). This objective comparison, supported by available experimental data, aims to assist researchers in the identification and characterization of these crucial synthetic intermediates.

Data Presentation

The following tables summarize the key spectroscopic features of PNZ-protected amino acids in comparison to Boc-, Fmoc-, and Cbz-protected amino acids. It is important to note that a comprehensive public database of spectroscopic data for a wide range of PNZ-protected amino acids is not readily available. The data presented for PNZ are based on published literature and general spectroscopic principles.

Table 1: ^1H NMR Spectroscopic Data of Protected Amino Acids (Chemical Shifts in ppm)

Protecting Group	Characteristic Proton Signals	Amino Acid α -H	Notes
PNZ	Aromatic protons (~8.2 ppm, d, 2H; ~7.6 ppm, d, 2H), CH ₂ (~5.2 ppm, s, 2H)	Variable (e.g., ~4.1 ppm for Ser(tBu))	The downfield aromatic signals are characteristic of the p-substituted nitrobenzene ring.
Boc	tert-butyl protons (~1.4-1.5 ppm, s, 9H)	~4.0-4.5 ppm	The large singlet for the nine equivalent protons is a distinctive feature. [1] [2]
Fmoc	Fluorenyl protons (~7.2-7.8 ppm, m, 8H), CH (~4.2-4.5 ppm, t, 1H), CH ₂ (~4.2-4.5 ppm, d, 2H)	~4.0-4.5 ppm	The complex aromatic region and the distinct CH and CH ₂ signals of the fluorenyl group are key identifiers. [1] [3]
Cbz	Aromatic protons (~7.3 ppm, m, 5H), CH ₂ (~5.1 ppm, s, 2H)	~4.0-4.5 ppm	The benzyl group protons are characteristic. [4]

Table 2: ¹³C NMR Spectroscopic Data of Protected Amino Acids (Chemical Shifts in ppm)

Protecting Group	Characteristic Carbon Signals	Amino Acid C=O	Amino Acid C α
PNZ	C=O (~156 ppm), CH ₂ (~65 ppm), Aromatic carbons (~124, ~128, ~145, ~147 ppm)	~170-175 ppm	~50-60 ppm
Boc	C=O (~155 ppm), Quaternary C (~80 ppm), CH ₃ (~28 ppm)	~170-176 ppm	~50-60 ppm[5]
Fmoc	C=O (~156 ppm), CH (~47 ppm), CH ₂ (~67 ppm), Aromatic carbons (~120-144 ppm)	~170-176 ppm	~50-60 ppm
Cbz	C=O (~156 ppm), CH ₂ (~67 ppm), Aromatic carbons (~128-136 ppm)	~170-176 ppm	~50-60 ppm

Table 3: IR Spectroscopic Data of Protected Amino Acids (Wavenumber, cm⁻¹)

Protecting Group	C=O Stretch (Urethane)	N-H Stretch	Other Key Bands
PNZ	~1690-1730 cm ⁻¹	~3300-3400 cm ⁻¹	~1525 & ~1347 cm ⁻¹ (NO ₂)[6]
Boc	~1680-1720 cm ⁻¹	~3300-3400 cm ⁻¹	C-H stretches from t-butyl group.[7]
Fmoc	~1710-1740 cm ⁻¹	~3300-3400 cm ⁻¹	Aromatic C-H and C=C stretches from fluorenyl group.[8]
Cbz	~1690-1730 cm ⁻¹	~3300-3400 cm ⁻¹	Aromatic C-H and C=C stretches from benzyl group.

Table 4: Mass Spectrometry Data of Protected Amino Acids

Protecting Group	Molecular Weight of Protecting Group (Da)	Common Fragmentation Patterns
PNZ	179.12	Loss of the p-nitrobenzyl group, decarboxylation.
Boc	100.12	Loss of isobutylene (56 Da) or the entire Boc group.
Fmoc	222.24	Cleavage to form the fluorenylmethyl cation or loss of the fluorenyl group.
Cbz	134.13	Loss of the benzyl group or toluene.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific amino acid derivative and

available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the protected amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O with appropriate pH adjustment).[\[9\]](#)
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
 - Transfer the clear solution to a 5 mm NMR tube.[\[9\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton NMR spectrum.
 - Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid protected amino acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform or dichloromethane).
 - Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[\[10\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure salt plate/solvent).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[\[11\]](#)

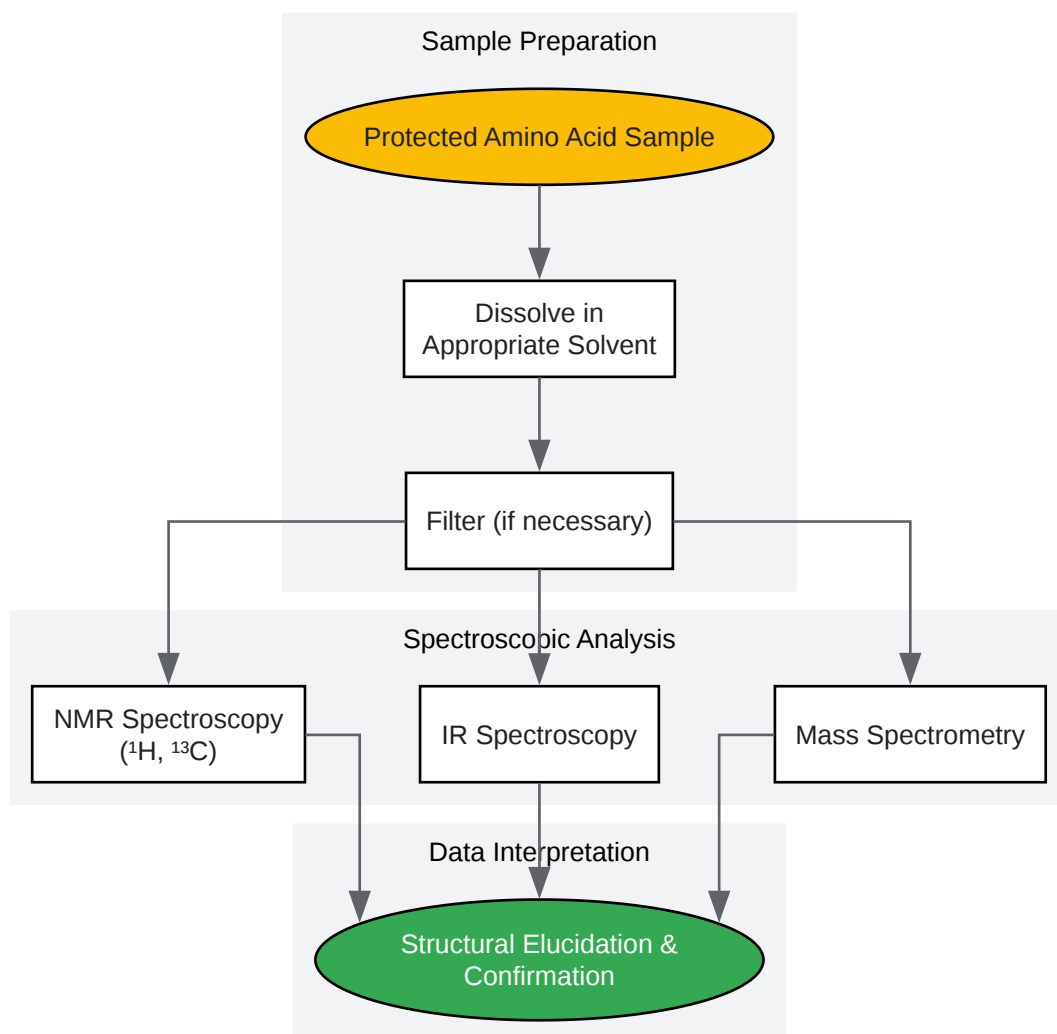
Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the protected amino acid (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (0.1%) to promote ionization.[\[12\]](#)
 - Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ESI process.[\[13\]](#)
- Data Acquisition:

- Infuse the sample solution into the ESI source at a flow rate of 5-20 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

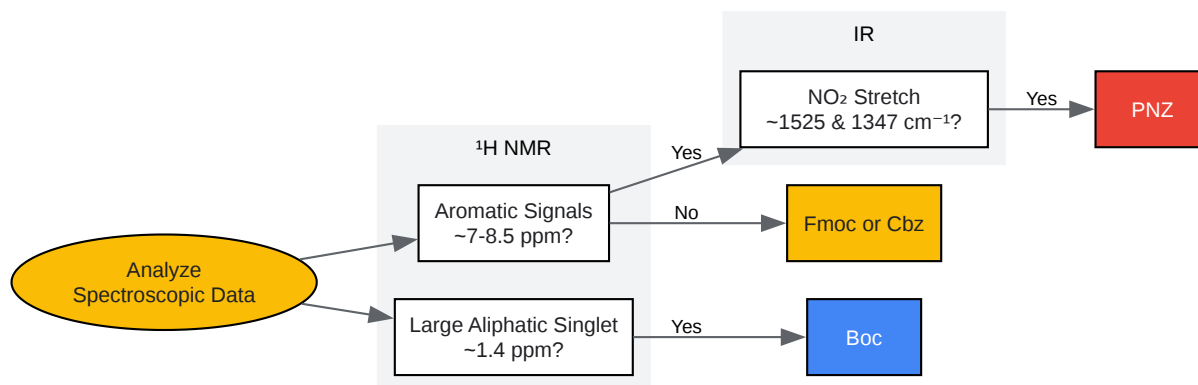
Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of protected amino acids and a logical relationship for identifying the protecting group based on its characteristic spectroscopic signals.



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General workflow for the spectroscopic analysis of protected amino acids.



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Decision tree for identifying protecting groups from key spectroscopic signals.

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